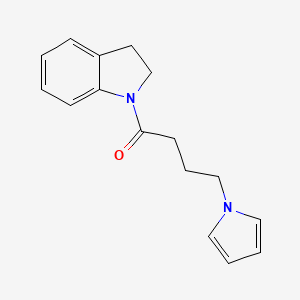![molecular formula C23H18Cl2N2O2 B2898814 4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-32-5](/img/structure/B2898814.png)
4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,2-diamine (such as phenylenediamine) with a dicarbonyl compound (such as a diketone or a dialdehyde) to form the quinoxaline core. The chlorobenzoyl and chlorophenylmethyl groups could then potentially be added through further reactions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a quinoxaline core, with a chlorobenzoyl group attached at the 4-position, and a chlorophenylmethyl group attached at the 1-position. The presence of the chlorine atoms and the benzoyl and phenylmethyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
As a quinoxaline derivative, this compound could potentially undergo a variety of chemical reactions. The chloro groups might make the compound more electrophilic, allowing it to react with nucleophiles. The carbonyl group in the benzoyl moiety could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoxaline core and the chlorobenzoyl and chlorophenylmethyl groups. For example, the compound might have a relatively high melting point and boiling point due to the presence of the aromatic rings. The chlorine atoms might make the compound more polar, affecting its solubility in different solvents .Mécanisme D'action
Target of Action
It is known that similar compounds, such as fenofibrate , interact with enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT) .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme to modulate its activity . This interaction could lead to changes in the metabolic pathways, resulting in altered levels of certain biochemicals in the body .
Biochemical Pathways
Based on the known actions of similar compounds, it may influence lipid metabolism pathways . This could potentially lead to downstream effects such as reduced cholesterol levels .
Pharmacokinetics
It is known that similar compounds, when administered orally, are readily and entirely transformed into active metabolites .
Result of Action
Based on the actions of similar compounds, it may result in a potent cholesterol-lowering effect .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing appropriate personal protective equipment and working in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-5-4-6-19(25)13-16)20-7-2-3-8-21(20)27(15)23(29)17-9-11-18(24)12-10-17/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPDQVGYCLFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

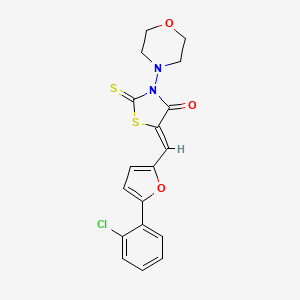
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)
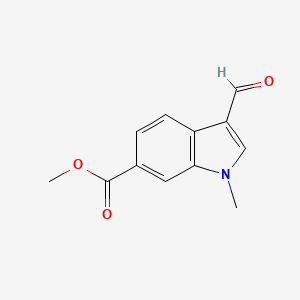
![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)
![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)
![Benzo[d][1,3]dioxol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2898740.png)
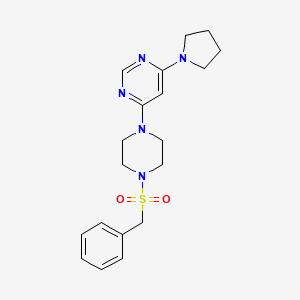
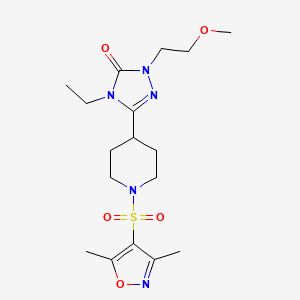
![(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2898746.png)


